molecular formula C22H30N4O2 B2464982 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1171182-95-8

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No. B2464982
CAS RN: 1171182-95-8
M. Wt: 382.508
InChI Key: FULHDPGLMZEWEN-UHFFFAOYSA-N
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Description

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a chemical compound that has been widely used in scientific research due to its various applications in the field of chemistry and biology. This compound is also known as DMXAA or ASA404, and it has been studied extensively for its potential use in cancer treatment.

Scientific Research Applications

Synthesis and Chemical Properties

  • Directed lithiation techniques were employed on derivatives of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea to achieve highly selective functionalization, facilitating the synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 2013). This work demonstrates the compound's utility in synthetic organic chemistry by enabling controlled reactions with electrophiles.
  • In another study, switchable V-type [2]pseudorotaxanes were synthesized using a molecule similar in structure, showcasing its potential in developing responsive molecular systems. These systems exhibit reversible switching behavior, making them relevant for molecular machines and sensors (Zhang et al., 2009).

Biological Applications

  • A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, identifying compounds with significant inhibitory effects. This highlights the potential of structurally related compounds as anticancer agents (Feng et al., 2020).
  • Complexation-induced unfolding of heterocyclic ureas study indicates the structural adaptability of related compounds, which could be leveraged in developing therapeutic molecules with tailored molecular interactions (Corbin et al., 2001).

Molecular Recognition and Self-assembly

  • Supramolecular approaches have been used to control conformational equilibrium and tautomerism in ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives, illustrating the chemical's capability in molecular sensing and recognition. This could pave the way for new sensor technologies based on molecular recognition (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-25(2)18-12-10-17(11-13-18)20(26-14-6-7-15-26)16-23-22(27)24-19-8-4-5-9-21(19)28-3/h4-5,8-13,20H,6-7,14-16H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULHDPGLMZEWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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